molecular formula C12H6BrIO B8211999 4-Bromo-1-iododibenzo[b,d]furan

4-Bromo-1-iododibenzo[b,d]furan

Cat. No.: B8211999
M. Wt: 372.98 g/mol
InChI Key: BXZMFVJDSDHLNW-UHFFFAOYSA-N
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Description

4-Bromo-1-iododibenzo[b,d]furan is a halogenated aromatic organic compound with the molecular formula C12H6BrIO and a molecular weight of 372.98 g/mol. This compound is characterized by the presence of bromine and iodine atoms on a dibenzo[b,d]furan core structure, making it a unique and versatile chemical in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-iododibenzo[b,d]furan typically involves halogenation reactions of dibenzo[b,d]furan derivatives. One common method is the direct halogenation of dibenzo[b,d]furan using bromine and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3). The reaction is usually carried out under controlled conditions to ensure the selective addition of bromine and iodine atoms to the desired positions on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch processes. These methods ensure high yield and purity of the final product, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-iododibenzo[b,d]furan can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium iodide (NaI) or potassium bromide (KBr).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of dihydro derivatives or fully saturated compounds.

  • Substitution: Substitution reactions can produce a variety of substituted dibenzo[b,d]furan derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-1-iododibenzo[b,d]furan has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including its use as a probe in biochemical assays.

  • Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

  • Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 4-Bromo-1-iododibenzo[b,d]furan exerts its effects depends on its specific application. In biochemical assays, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biological responses. The exact molecular pathways involved would depend on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

  • 4-Bromofuran

  • 1-Iododibenzofuran

  • 4-Bromo-1-chlorodibenzo[b,d]furan

  • 4-Iodo-1-bromodibenzo[b,d]furan

Properties

IUPAC Name

4-bromo-1-iododibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrIO/c13-8-5-6-9(14)11-7-3-1-2-4-10(7)15-12(8)11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZMFVJDSDHLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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